REACTION_CXSMILES
|
[CH2:1]([Li:5])[CH2:2][CH2:3][CH3:4].[CH:6]([NH:9][CH:10]([CH3:12])[CH3:11])([CH3:8])[CH3:7].[Cl:13][C:14]1[CH:19]=CC(Cl)=C[N:15]=1.[ClH:21].[OH-:22].[Na+]>C1COCC1.CN(C=O)C.CCCCCC>[CH:6]([N-:9][CH:10]([CH3:12])[CH3:11])([CH3:8])[CH3:7].[Li+:5].[Cl:13][C:14]1[CH:19]=[C:3]([CH:4]=[O:22])[C:2]([Cl:21])=[CH:1][N:15]=1 |f:4.5,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)Cl
|
Name
|
|
Quantity
|
56 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 minutes the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to below -70° C.
|
Type
|
TEMPERATURE
|
Details
|
was maintained at below -70° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the reaction temperature was stirred at below -70° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
then poured into a mixture
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with ethyl ether
|
Type
|
WASH
|
Details
|
washed with saturated NaCl solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=C1)C=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |